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molecular formula C13H12N2O3 B3121370 5-(4-Aminophenoxy)nicotinic acid methyl ester CAS No. 284462-58-4

5-(4-Aminophenoxy)nicotinic acid methyl ester

Cat. No. B3121370
M. Wt: 244.25 g/mol
InChI Key: SPPJUUNCUKYHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076488B2

Procedure details

The title compound was prepared in the same manner described 5-(4-Amino-3-fluorophenoxy)nicotinic acid methyl ester, substituting 4-aminophenol for 4-amino-3-fluorophenol. 1H NMR (DMSO-d6) δ 8.71 (s, 1H), 8.54 (d, J=2.9 Hz, 1H), 7.47 (t, J=1.9 Hz, 1H), 6.85 (d, J=8.7 Hz, 2H), 6.61 (d, J=8.7 Hz, 2H), 5.12 (br, 2H), 3.81 (s, 3H); MS LC-MS [M+H]+=245.2, RT=1.08 min.
Name
5-(4-Amino-3-fluorophenoxy)nicotinic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[C:13](F)[CH:12]=2)[CH:7]=[N:6][CH:5]=1.NC1C=CC(O)=CC=1F>>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
5-(4-Amino-3-fluorophenoxy)nicotinic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CN=CC(=C1)OC1=CC(=C(C=C1)N)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=CC(=C1)OC1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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